molecular formula C19H18ClFN2O3S B2848299 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851802-79-4

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2848299
CAS No.: 851802-79-4
M. Wt: 408.87
InChI Key: LTRXRRKJWKAANF-UHFFFAOYSA-N
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Description

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and methoxy substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the core imidazole structure. This is followed by the introduction of the chloro and fluoro substituents through halogenation reactions. The final step involves the attachment of the methoxy groups via methylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or fluorine gas. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated products.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its potential as a ligand. Its ability to interact with various biological molecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole apart is its combination of chloro, fluoro, and methoxy groups, which confer unique chemical and physical properties. These features make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3S/c1-25-12-6-7-13(17(10-12)26-2)18(24)23-9-8-22-19(23)27-11-14-15(20)4-3-5-16(14)21/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRXRRKJWKAANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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